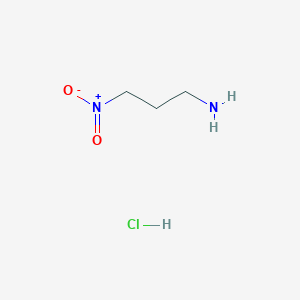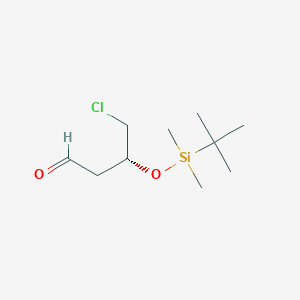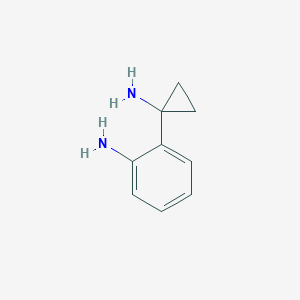![molecular formula C17H17N3O3S3 B2374520 N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide CAS No. 881042-47-3](/img/structure/B2374520.png)
N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a potent and selective inhibitor of calcium/calmodulin-dependent kinase II (CaMKII). This compound has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry, including neuroscience.
Aplicaciones Científicas De Investigación
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its role in modulating biological pathways, particularly those involving CaMKII.
Medicine: It has potential therapeutic applications in treating diseases related to CaMKII dysregulation, such as neurodegenerative disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar benzothiazole-piperazine hybrids have been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets are crucial in the pathogenesis of Alzheimer’s disease.
Mode of Action
The compound interacts with its targets by binding to the active sites, leading to inhibition. For instance, it exhibits effective, uncompetitive, and selective inhibition against AChE . It also shows good copper chelation, which can be beneficial in conditions where copper ions contribute to disease progression .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE, an enzyme that breaks down acetylcholine, a neurotransmitter essential for memory and learning functions. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission .
Pharmacokinetics
The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of AChE and Aβ 1-42 aggregation, leading to enhanced cholinergic transmission and reduced amyloid-beta plaque formation . This can potentially improve cognition and spatial memory, as observed in a mouse model .
Análisis Bioquímico
Biochemical Properties
N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide has been found to interact with several enzymes and proteins in biochemical reactions . It has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation
Cellular Effects
This compound has shown to influence cell function in various ways. It has been observed to impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It exhibits effective, uncompetitive, and selective inhibition against AChE . It also shows good copper chelation, Aβ 1-42 aggregation inhibition, and disaggregation activities .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that it has low toxicity and can impede loss of cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Metabolic Pathways
The metabolic pathways that this compound is involved in are still being researched. It is known to interact with several enzymes and cofactors .
Métodos De Preparación
The synthesis of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves multiple stepsCommon synthetic methods for benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.
Comparación Con Compuestos Similares
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)butanamide These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE lies in its selective inhibition of CaMKII, which distinguishes it from other benzothiazole derivatives.
Propiedades
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVHJGMPOLVCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)


![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)


![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)
![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)

![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)
